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molecular formula C7H6BrNO2 B8447761 4-(Bromoacetyl)-2-pyrrolecarboxaldehyde

4-(Bromoacetyl)-2-pyrrolecarboxaldehyde

Cat. No. B8447761
M. Wt: 216.03 g/mol
InChI Key: XDFPHYRXVMRTCP-UHFFFAOYSA-N
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Patent
US07105563B2

Procedure details

A solution of a 1-(1H-pyrrol-2-ylmethylene)pyrrolidinium perchlorate salt (5.2 g) in dichloroethane (100 mL) was treated with aluminum chloride (1.93 g). The mixture was cooled to 0° C., and then treated with 2-bromoacetyl chloride (2.2 mL). After stirring overnight at 0° C., the mixture was poured over crushed ice. Ether (60 mL) and sodium bicarbonate (1.93 g) were added and the mixture was stirred until the ice completely melted. The resulting mixture was extracted with ether and concentrated to afford 4-(bromoacetyl)-2-pyrrolecarboxaldehyde (1.88 g).
Name
1-(1H-pyrrol-2-ylmethylene)pyrrolidinium perchlorate salt
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.93 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl([O-])(=O)(=O)=O.[NH:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[CH:11]=[N+]1CCCC1.[Cl-].[Al+3].[Cl-].[Cl-].[Br:21][CH2:22][C:23](Cl)=[O:24].C(=O)(O)[O-:27].[Na+]>ClC(Cl)C.CCOCC>[Br:21][CH2:22][C:23]([C:9]1[CH:8]=[C:7]([CH:11]=[O:27])[NH:6][CH:10]=1)=[O:24] |f:0.1,2.3.4.5,7.8|

Inputs

Step One
Name
1-(1H-pyrrol-2-ylmethylene)pyrrolidinium perchlorate salt
Quantity
5.2 g
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].N1C(=CC=C1)C=[N+]1CCCC1
Name
Quantity
1.93 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
BrCC(=O)Cl
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.93 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring overnight at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture was poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC(=O)C=1C=C(NC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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